molecular formula C17H18F3NO B1391312 4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946741-47-5

4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine

Cat. No.: B1391312
CAS No.: 946741-47-5
M. Wt: 309.33 g/mol
InChI Key: ZIQJOTKYPHGXJF-UHFFFAOYSA-N
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Description

4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine is a synthetic organic compound with the molecular formula C({17})H({18})F(_{3})NO and a molecular weight of 309.33 g/mol . This compound is characterized by the presence of a sec-butyl group attached to a phenoxy ring, which is further connected to a trifluoromethyl-substituted phenylamine. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine typically involves several steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(sec-butyl)phenol with a suitable halogenated compound, such as 4-chloro-2-(trifluoromethyl)aniline, under basic conditions to form the phenoxy intermediate.

    Coupling Reaction: The phenoxy intermediate is then subjected to a coupling reaction with 2-(trifluoromethyl)aniline in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the controlled addition of reactants and catalysts.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(tert-Butyl)phenoxy]-2-(trifluoromethyl)-phenylamine
  • 4-[4-(Isopropyl)phenoxy]-2-(trifluoromethyl)-phenylamine
  • 4-[4-(Methyl)phenoxy]-2-(trifluoromethyl)-phenylamine

Uniqueness

4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the sec-butyl group and trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(4-butan-2-ylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-3-11(2)12-4-6-13(7-5-12)22-14-8-9-16(21)15(10-14)17(18,19)20/h4-11H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQJOTKYPHGXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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